

Moxidectin-d3: A Comprehensive Technical Guide to its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxidectin-d3 is the deuterated form of Moxidectin, a potent, broad-spectrum endectocide belonging to the milbemycin family of macrocyclic lactones. It is widely utilized as an internal standard in pharmacokinetic and residue analysis studies of Moxidectin due to its similar chemical and physical properties to the parent compound, with the key difference being a higher mass that allows for clear differentiation in mass spectrometry-based assays. This technical guide provides an in-depth overview of the core physicochemical properties of **Moxidectin-d3**, complete with experimental protocols and a visualization of its primary mechanism of action.

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the key physicochemical data for **Moxidectin-d3**. It is important to note that while some data points are specific to the deuterated form, others are derived from the non-deuterated Moxidectin, as these properties are not expected to differ significantly with isotopic labeling.

Table 1: General and Physical Properties of Moxidectin-d3



Property	Value	Source
Chemical Name	(2R,2a'E,2a1'S,4Z,4'E,5S,6S,6' R,8'E,11'R,15'S,17a'R,20'R,20 a'R)-2a1',20'-dihydroxy-4- ((methoxy-d3)imino)-5,6',8',19'- tetramethyl-6-((E)-4- methylpent-2-en-2- yl)-2a1',3,4,5,6,6',7',10',11',14', 15',17a',20',20a'- tetradecahydro-2'H,17'H- spiro[pyran-2,13'-[1] [2]methano[3] [4]dioxacyclooctadecino[9,8,7-	[3]
Synonym	cd]benzofuran]-17'-one CL-301423-d3	[3]
Molecular Formula	C37H50D3NO8	[3][5]
Molecular Weight	642.84 g/mol	[5]
Physical State	Solid	[3]
Appearance	White to pale yellow powder	[4]
Melting Point	145-154 °C (for Moxidectin)	[4][6]
Boiling Point	Expected to be around 160 °C (for Moxidectin in oily form)	[6]
Purity	≥95% (HPLC), ≥99% deuterated forms (d1-d3)	[3][5]

Table 2: Solubility and Partitioning Properties of Moxidectin-d3



Property	Value	Source
Water Solubility	0.51 mg/L (for Moxidectin), pH-independent	[4][7][8]
Organic Solvent Solubility	Soluble in Chloroform and Methanol. Readily soluble in methylene chloride, diethyl ether, ethanol, acetonitrile, and ethyl acetate.	[3][7]
рКа	12.8 (for Moxidectin)	[6]
LogP (Octanol/Water)	6.0 (for Moxidectin)	[6]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines the general principles and common protocols for measuring the key parameters listed above.

Melting Point Determination (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) <741> guidelines.[7][9]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
- Glass capillary tubes (typically 0.8-1.2 mm internal diameter).

Procedure:



- Sample Preparation: The **Moxidectin-d3** powder is finely ground and, if necessary, dried to remove any residual solvent or moisture.
- Capillary Loading: A small amount of the powdered sample is packed into the bottom of a capillary tube to a height of 2.5-3.5 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate, typically 1 °C/minute, starting from about 5 °C below the expected melting point.
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)

This protocol is a widely accepted method for determining thermodynamic solubility.[10][11]

Principle: The solubility of a substance in a particular solvent is the maximum concentration that can be achieved at a given temperature and pressure, forming a saturated solution in equilibrium with the solid substance.

Apparatus:

- Glass vials with screw caps.
- A constant temperature shaker or incubator.
- Analytical balance.
- Centrifuge.
- HPLC-UV or LC-MS/MS system for concentration analysis.

Procedure:

 Sample Preparation: An excess amount of Moxidectin-d3 is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a glass vial.



- Equilibration: The vials are sealed and agitated in a constant temperature shaker for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the clear supernatant is carefully removed, diluted if
 necessary, and the concentration of dissolved Moxidectin-d3 is determined using a
 validated analytical method like HPLC-UV or LC-MS/MS. A calibration curve prepared with
 known concentrations of Moxidectin-d3 is used for quantification.

pKa Determination (Potentiometric Titration)

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 112.[12][13] [14]

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which a substance exists in equal proportions of its ionized and non-ionized forms. Potentiometric titration involves measuring the pH of a solution as a titrant (a strong acid or base) is added.

Apparatus:

- pH meter with a calibrated electrode.
- · Automated or manual burette.
- Stirring plate and stir bar.
- Jacketed titration vessel to maintain a constant temperature.

Procedure:

- Solution Preparation: A known concentration of **Moxidectin-d3** is dissolved in a suitable solvent mixture (e.g., water with a co-solvent for poorly soluble compounds).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).



- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the pH values at different stages of neutralization.

LogP Determination (HPLC Method)

This protocol describes a common and rapid method for estimating the octanol-water partition coefficient (LogP).[1][15][16][17][18]

Principle: The LogP is a measure of a compound's lipophilicity. The HPLC method is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its LogP value.

Apparatus:

- Reversed-phase HPLC system with a UV detector.
- A C18 or similar nonpolar stationary phase column.
- A set of reference compounds with known LogP values.

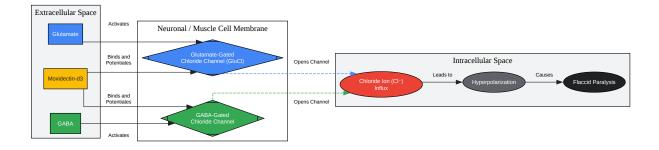
Procedure:

- Calibration: A series of standard compounds with a range of known LogP values are injected onto the HPLC column. Their retention times are recorded.
- Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The retention factor is calculated as k' = (t_R t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
- Sample Analysis: **Moxidectin-d3** is injected onto the same column under the identical mobile phase conditions.
- LogP Calculation: The retention time of **Moxidectin-d3** is measured, its k' is calculated, and its LogP value is determined from the calibration curve.



Mechanism of Action: Signaling Pathway

Moxidectin exerts its anthelmintic effect by targeting the nervous and muscular systems of invertebrates. Its primary mechanism of action involves the potentiation of neurotransmittergated chloride ion channels, leading to paralysis and death of the parasite.[8][19][20][21] Moxidectin selectively binds to glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels.[8][19] This binding increases the permeability of the cell membrane to chloride ions, resulting in an influx of Cl⁻.[19] This influx leads to hyperpolarization of the neuronal or muscle cell membrane, making it less excitable and disrupting neurotransmission, which ultimately causes flaccid paralysis of the parasite.[5] [19]



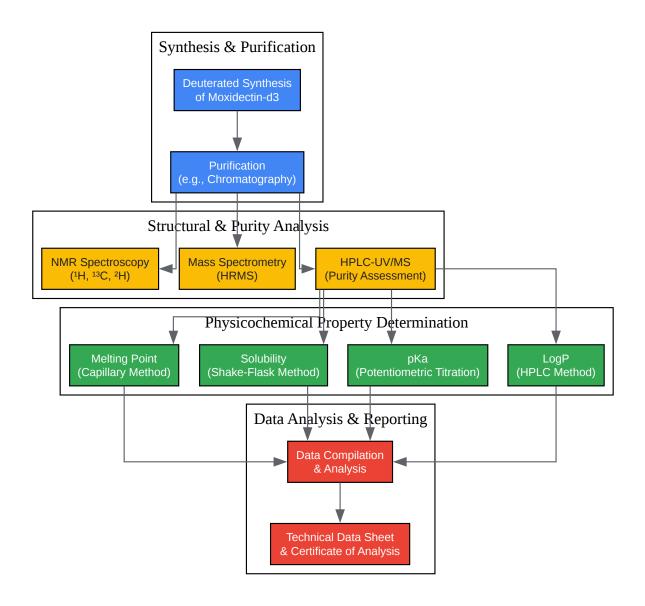
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Caption: Moxidectin's mechanism of action in invertebrate nerve and muscle cells.

Experimental Workflow for Physicochemical Profiling

The determination of the physicochemical properties of a new chemical entity like **Moxidectin-d3** follows a structured workflow to ensure comprehensive characterization.





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Caption: A typical workflow for the physicochemical profiling of **Moxidectin-d3**.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for **Moxidectin-d3**, a critical tool in pharmaceutical research and development. The presented information on its molecular properties, solubility, and partitioning behavior, along



with an understanding of its mechanism of action, serves as a valuable resource for scientists engaged in the formulation, analytical method development, and pharmacokinetic evaluation of Moxidectin. The provided diagrams offer a clear visualization of its biological activity and the experimental workflow for its characterization.

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